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Compound of Interest

Compound Name: SDz285428

Cat. No.: B15561155

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

SDZ285428, also known by its alternative name NVP-VID-400, is a potent and selective
inhibitor of cytochrome P450 enzymes, primarily targeting CYP24A1 and CYP51. Early
research into this compound focused on its potential therapeutic applications stemming from
the inhibition of these key enzymes. This guide provides a comprehensive overview of the
foundational preclinical research on SDZ285428, presenting quantitative data, detailed
experimental methodologies, and visual representations of its mechanism of action and
experimental workflows.

Core Compound Information
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Identifier Value
Primary Name SDZ285428
Alternative Name NVP-VID-400

4-(4-chlorophenyl)-N-(2-imidazol-1-yl-2-

UPAC Name phenylethyl)benzamide
CAS Number 174262-13-6
Molecular Formula C24H20CIN30
Molecular Weight 401.89 g/mol

Primary Targets

CYP24A1, CYP51

Quantitative Data Summary

The following tables summarize the key quantitative data from early preclinical studies on

SDZ285428.

ble 1- In Vi hibiti

Inhibitory .
Target Enzyme Test System Selectivity Reference

Potency (IC50)

. ~40-fold

Human Recombinant ]

~15nM selective over [1]
CYP24A1 human enzyme

CYP27B1

Human Recombinant

~616 nM - [1]
CYP27B1 human enzyme
Trypanosoma Reconstituted I/E2 <1 (5 min), 2]
cruzi CYP51 enzyme system I/E2=9 (1 h)
Trypanosoma Reconstituted I/E2 <1 (5 min),

brucei CYP51

enzyme system

I/E2 = 35 (1 h)

- [2]

I/E2 represents the ratio of inhibited to uninhibited enzyme activity.
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Experimental Protocols
CYP24A1 Inhibition Assay

Objective: To determine the inhibitory potency and selectivity of SDZ285428 on human
CYP24A1.

Methodology:

e Enzyme Source: Recombinant human CYP24A1 and CYP27B1 expressed in a suitable host
system (e.g., insect cells or E. coli).

e Substrate: Radiolabeled 1,25-dihydroxyvitamin D3 ([3H]1,25(OH)2Ds) is used as the
substrate for the hydroxylation reaction catalyzed by CYP24A1.

¢ Incubation: The recombinant enzyme is incubated with varying concentrations of SDZ285428
and the radiolabeled substrate in a buffered solution containing a cofactor system (NADPH-
cytochrome P450 reductase).

e Reaction Termination and Extraction: The reaction is stopped after a defined period, and the
vitamin D metabolites are extracted using an organic solvent.

e Analysis: The extracted metabolites are separated and quantified using high-performance
liquid chromatography (HPLC) coupled with a radioactivity detector.

o Data Analysis: The concentration of the hydroxylated product is measured, and the
percentage of inhibition at each concentration of SDZ285428 is calculated. The IC50 value is
then determined by fitting the data to a dose-response curve.

Trypanosoma cruzi CYP51 Inhibition Assay

Objective: To assess the inhibitory activity of SDZ285428 against T. cruzi CYP51.
Methodology:
e Enzyme Source: Recombinant T. cruzi CYP51 is expressed and purified.

e Reconstitution: The purified CYP51 is reconstituted with its redox partner, NADPH-
cytochrome P450 reductase, in a lipid environment (e.qg., liposomes) to mimic the cellular
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membrane.

o Substrate: A suitable substrate for T. cruzi CYP51, such as eburicol, is used.

 Incubation: The reconstituted enzyme system is incubated with the substrate in the presence
of varying concentrations of SDZ285428. The reaction is initiated by the addition of NADPH.

e Analysis: The reaction products are analyzed by gas chromatography-mass spectrometry
(GC-MS) to quantify the demethylated sterol product.

» Data Analysis: The rate of product formation is measured, and the inhibitory effect of
SDZ285428 is determined. The I/E2 ratio (inhibited vs. uninhibited enzyme activity) is
calculated at different time points to assess the time-dependent nature of the inhibition.

Signaling Pathways and Experimental Workflows
Signaling Pathway of CYP51 Inhibition in Trypanosoma
cruzi

Trypanosoma cruzi Cell

CYP51
(Sterol 14a-demethylase)

SDZ285428

Click to download full resolution via product page

Figure 1: Inhibition of the ergosterol biosynthesis pathway in Trypanosoma cruzi by
SDZ285428.

Experimental Workflow for In Vitro Enzyme Inhibition
Assay
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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